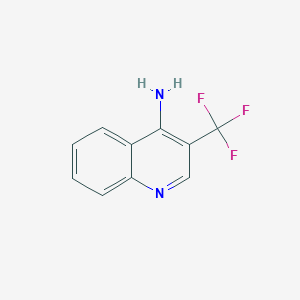

3-(Trifluoromethyl)quinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Trifluoromethyl)quinolin-4-amine is a chemical compound with the molecular formula C10H7F3N2 . It is a solid or liquid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of quinoline and its analogues has been extensively studied. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, an Ullmann-type coupling reaction where nucleophilic substitution of Br from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F3N2/c11-10(12,13)7-5-15-8-4-2-1-3-6(8)9(7)14/h1-5H,(H2,14,15) . The molecular weight of the compound is 212.17 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.17 . It is a solid or liquid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

科学的研究の応用

Immune Response Modulation

3-(Trifluoromethyl)quinolin-4-amine derivatives, specifically imiquimod and its analogues, function as immune response modifiers by activating the immune system through localized induction of cytokines such as IFN-α, -β, and several endogenous interleukins. Despite lacking inherent antiviral or antiproliferative activity in vitro, these compounds stimulate onsite cytokine secretion in various in vivo studies, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This characteristic makes imiquimod a notable agent for treating various skin disorders, infections, and neoplasms (Syed, 2001).

Corrosion Inhibition

Quinoline derivatives, including this compound, are recognized for their effectiveness as anticorrosive materials, mainly due to their high electron density. These derivatives can form stable chelating complexes with surface metallic atoms through coordination bonding, making them potent corrosion inhibitors. The review highlights the potential of quinoline derivatives in mitigating metallic corrosion, emphasizing the need for green corrosion inhibitors (Verma, Quraishi, & Ebenso, 2020).

Fine Organic Synthesis

Amino-1,2,4-triazoles, including 3- and 4-substituted variants like this compound, serve as primary raw materials in the fine organic synthesis industry. They are employed in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utilization extends to producing analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties and ionic liquids, used in applied sciences, biotechnology, energy, and chemistry (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Quinoline's Therapeutic Significance

Quinoline, the core structure of this compound, is a versatile heterocyclic scaffold with immense therapeutic potential. Numerous quinoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. These derivatives are under clinical investigation for treating potentially lethal diseases/disorders, indicating the pharmacophore's clinical significance (Hussaini, 2016).

Safety and Hazards

The safety information for 3-(Trifluoromethyl)quinolin-4-amine indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Relevant Papers

Several relevant papers were found during the search. These papers discuss the synthesis of quinoline and its analogues , the design and synthesis of 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents , and the synthesis of new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives .

作用機序

Target of Action

The primary target of 3-(Trifluoromethyl)quinolin-4-amine is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport. They are also involved in cell division, serving as the structural framework for the mitotic spindle, which segregates chromosomes during mitosis .

Mode of Action

This compound interacts with its target by inhibiting microtubule polymerization . This interaction disrupts the formation and stability of microtubules, leading to alterations in cell structure and function . The compound’s mode of action is similar to that of colchicine, a well-known microtubule inhibitor .

Biochemical Pathways

The disruption of microtubule dynamics by this compound affects various biochemical pathways. Most notably, it impacts the cell cycle , particularly the transition from the G2 phase to the M phase . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .

Result of Action

The inhibition of microtubule polymerization by this compound leads to significant molecular and cellular effects. It disrupts the tubulin network in cells, arrests cells at the G2/M phase of the cell cycle, and induces apoptosis . These effects can inhibit cell proliferation and induce cell death, particularly in cancer cells .

特性

IUPAC Name |

3-(trifluoromethyl)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-5-15-8-4-2-1-3-6(8)9(7)14/h1-5H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRFXDGNVFQKER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)

![Oxiran-2-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B2405775.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2405779.png)

![ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate](/img/structure/B2405780.png)

![8-(3-(dimethylamino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405789.png)

![methyl N-[(3-methylbutyl)carbamoyl]glycinate](/img/structure/B2405791.png)